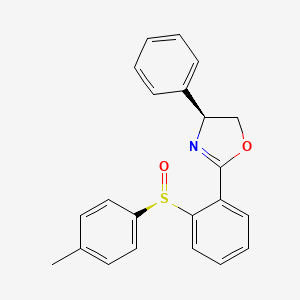

(S)-4-Phenyl-2-(2-((R)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13786996

Molecular Formula: C22H19NO2S

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H19NO2S |

|---|---|

| Molecular Weight | 361.5 g/mol |

| IUPAC Name | (4S)-2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20-,26-/m1/s1 |

| Standard InChI Key | DAFPBDIGMMUDMU-FQRUVTKNSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)[S@@](=O)C2=CC=CC=C2C3=N[C@H](CO3)C4=CC=CC=C4 |

| SMILES | CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound’s structure integrates a 4,5-dihydrooxazole core (a five-membered ring containing nitrogen and oxygen) substituted at the 2-position with a 2-((R)-p-tolylsulfinyl)phenyl group and at the 4-position with a phenyl group. The sulfinyl moiety (-S(=O)-) introduces a tetrahedral stereocenter at sulfur, while the oxazole ring contributes rigidity and electronic diversity. The (S) configuration at the oxazole’s C4 and (R) configuration at the sulfinyl sulfur create a diastereomeric environment critical for chiral recognition in synthesis and catalysis.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₂H₁₉NO₂S | |

| Molecular Weight | 361.5 g/mol | |

| Chiral Centers | C4 (S), Sulfur (R) | |

| IUPAC Name | (4S)-2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole | |

| SMILES | CC1=CC=C(C=C1)S@@C2=CC=CC=C2C3=NC@HC4=CC=CC=C4 |

Stereochemical Implications

The compound’s chirality arises from both the sulfinyl group and the oxazole ring. The (R)-p-tolylsulfinyl group confers axial chirality due to restricted rotation around the S–C bond, while the (S)-configured oxazole enhances stereoelectronic effects. This dual stereogenicity enables precise spatial arrangement of functional groups, which is exploitable in asymmetric catalysis and enantioselective drug design .

Synthesis and Stereocontrol Strategies

General Synthetic Pathways

Synthesis typically involves multi-step sequences starting from prochiral precursors. A common route includes:

-

Formation of the Oxazole Ring: Cyclization of β-amino alcohols with carbonyl compounds under acidic conditions.

-

Introduction of the Sulfinyl Group: Asymmetric oxidation of thioethers or nucleophilic substitution using chiral sulfinylating agents .

For example, the sulfinyl moiety can be introduced via oxidation of a thioether intermediate using a chiral oxaziridine (e.g., Davis’ oxaziridine), which transfers oxygen with high enantioselectivity . Greene’s alcohol derivatives have also been employed as chiral auxiliaries to control sulfur stereochemistry during sulfinate ester formation .

Key Challenges and Optimizations

-

Stereochemical Purity: Racemization at the sulfur center must be minimized. Low temperatures (-78°C) and aprotic solvents (e.g., THF, DCM) are used to stabilize sulfinyl intermediates .

-

Coupling Reactions: Suzuki-Miyaura cross-coupling has been explored to attach aryl groups to the oxazole ring, though steric hindrance from the sulfinyl group necessitates tailored palladium catalysts.

Table 2: Representative Synthetic Conditions

Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The oxazole’s nitrogen lone pair and electron-deficient ring make it susceptible to electrophilic aromatic substitution, while the sulfinyl group acts as a directing group. For instance, lithiation at the oxazole’s C5 position followed by quenching with electrophiles (e.g., alkyl halides) enables side-chain diversification. The sulfinyl oxygen’s lone pairs also participate in hydrogen bonding, influencing solubility and crystal packing.

Redox Transformations

-

Reduction: The sulfinyl group can be reduced to a thioether using reagents like PCl₃ or LiAlH₄, though this often erases chirality .

-

Oxidation: Further oxidation of the sulfinyl group to sulfonyl is possible but rarely employed due to loss of stereochemical information .

Applications in Asymmetric Catalysis and Medicinal Chemistry

Catalytic Uses

Chiral sulfinyl-oxazole hybrids serve as ligands in transition-metal catalysis. For example, palladium complexes of related compounds have been tested in asymmetric allylic alkylation, achieving enantiomeric excesses (ee) up to 92% for cyclic ketone substrates . The sulfinyl group’s ability to coordinate metals while shielding one face of the substrate is critical for enantioselectivity.

Table 3: Comparative Bioactivity of Related Compounds

| Compound Class | Target/Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Sulfinyl-oxazoles | EGFR Kinase | 0.45 μM | |

| Aryl sulfoxides | Staphylococcus aureus | 8 μg/mL |

Future Directions and Research Opportunities

-

Mechanistic Studies: Elucidating the compound’s mode of action in catalytic cycles using DFT calculations .

-

Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability for in vivo testing.

-

New Synthetic Routes: Photoredox catalysis to streamline stereoselective sulfinyl group installation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume